

Introduction: The Significance of Chiral Amines in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: (1S)-1-(2-phenoxyphenyl)ethan-1-amine

Cat. No.: B13586824

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(1S)-1-(2-phenoxyphenyl)ethan-1-amine, identified by CAS number 1019573-79-5, is a chiral primary amine that represents a valuable building block for the synthesis of complex molecular architectures. In the landscape of pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its biological activity, efficacy, and safety profile. Chiral amines are foundational motifs in a significant portion of commercial drugs, serving as key intermediates that introduce specific stereocenters into the final active pharmaceutical ingredient (API).[1][2] The precise three-dimensional arrangement of atoms in a molecule like **(1S)-1-(2-phenoxyphenyl)ethan-1-amine** can dictate its interaction with biological targets, such as enzymes and receptors, where a specific enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even contribute to adverse effects.[3]

This guide provides a comprehensive technical overview of **(1S)-1-(2-phenoxyphenyl)ethan-1-amine**, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, propose a robust and logical synthetic pathway based on established chemical principles, outline methods for its purification and characterization, and explore its potential applications as a strategic intermediate in the discovery of novel therapeutics.

Physicochemical Properties and Safety Data

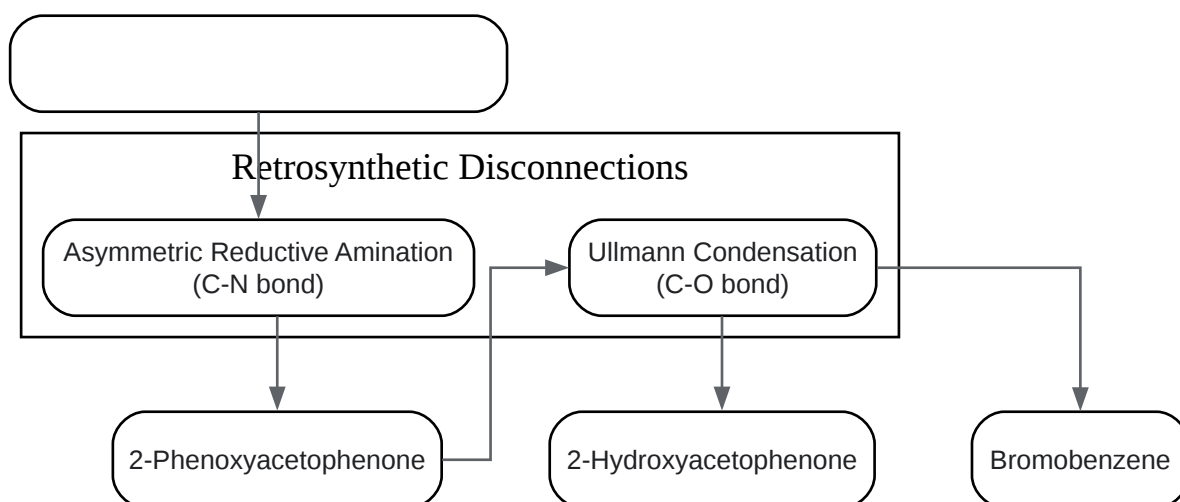
While detailed experimental data for this specific compound is not extensively published, its fundamental properties can be derived from its chemical structure and information available from chemical suppliers.

| Property | Value | Source |
|------------------|--|-----------|
| CAS Number | 1019573-79-5 | [4][5][6] |
| Chemical Formula | C ₁₄ H ₁₅ NO | [4][5] |
| Molecular Weight | 213.28 g/mol | [4] |
| IUPAC Name | (1S)-1-(2-phenoxyphenyl)ethanamine | [4] |
| Appearance | Typically a powder or solid | [4] |
| Purity | >95% (as commercially available) | [5] |
| Storage | Recommended to store at room temperature | [4] |

Safety and Handling: The racemic mixture, 1-(2-phenoxyphenyl)ethanamine, is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] As a novel chemical entity, **(1S)-1-(2-phenoxyphenyl)ethan-1-amine** should be handled with care in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7][8]

Proposed Synthetic Strategy: A Modular Approach

A robust synthesis of a chiral amine like **(1S)-1-(2-phenoxyphenyl)ethan-1-amine** requires a strategy that provides excellent control over stereochemistry. A logical retrosynthetic analysis disconnects the molecule at the C-N bond of the chiral center and the C-O bond of the diaryl ether. This suggests a convergent synthesis beginning with the formation of the diaryl ether core, followed by the asymmetric introduction of the amine.



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Caption: Retrosynthetic analysis of **(1S)-1-(2-phenoxyphenyl)ethan-1-amine**.

This approach is advantageous as it allows for the construction of the achiral ketone intermediate, which can then be converted to the desired enantiopure amine using well-established and highly selective modern catalytic methods.

Experimental Protocol: Synthesis

This protocol is a proposed pathway and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 2-Phenoxyacetophenone (Achiral Ketone Intermediate)

This step involves an Ullmann condensation, a reliable copper-catalyzed reaction for forming diaryl ethers.

- Rationale: The Ullmann reaction is a classic and effective method for coupling an aryl halide with a phenol. The use of a copper catalyst and a base facilitates the C-O bond formation.
- Protocol:
 - To a dry, argon-flushed round-bottom flask, add 2-hydroxyacetophenone (1.0 eq), bromobenzene (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

- Add dry N,N-Dimethylformamide (DMF) as the solvent.
- Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
- Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-phenoxyacetophenone.

Step 2: Asymmetric Reductive Amination to **(1S)-1-(2-phenoxyphenyl)ethan-1-amine**

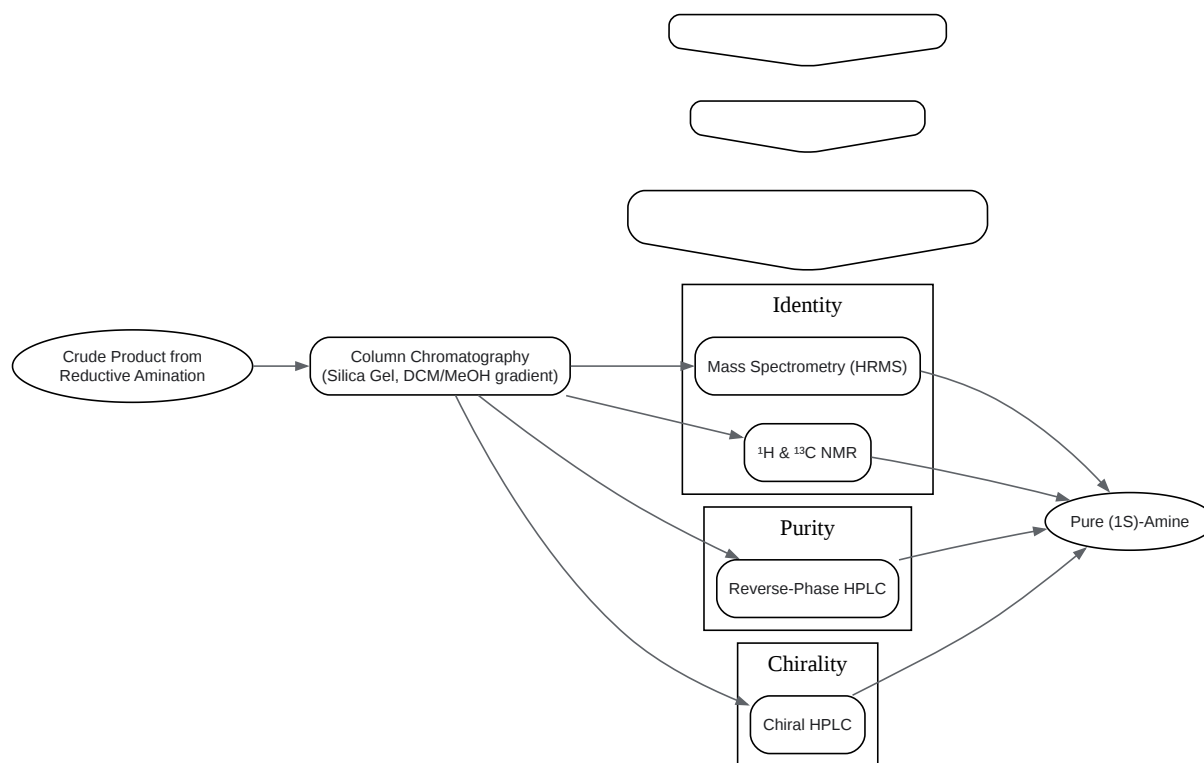
This key step establishes the chiral center. A ruthenium-catalyzed direct reductive amination offers a highly efficient and enantioselective method for converting ketones directly to primary amines.^[9]

- Rationale: Catalytic asymmetric reductive amination is a powerful tool in modern synthesis. Using a chiral catalyst, such as a Ru-complex with a chiral phosphine ligand (e.g., C3-TunePhos), allows for the direct and highly enantioselective conversion of the ketone to the primary amine using a simple ammonia source and molecular hydrogen.^[9] This avoids the need for stoichiometric chiral auxiliaries and often results in high enantiomeric excess (>90% ee).^[9]
- Protocol:
 - In a high-pressure reactor, combine 2-phenoxyacetophenone (1.0 eq), ammonium acetate (NH₄OAc, 2.0 eq), and the chiral ruthenium catalyst [Ru(C3-TunePhos)] (0.5-1 mol%).
 - Add trifluoroethanol (TFE) as the solvent.

- Seal the reactor, purge with argon, and then pressurize with molecular hydrogen (H₂) to 50-60 bar.
- Heat the reaction to 80-100 °C and stir for 24 hours.
- After cooling and carefully venting the reactor, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Extract the product with dichloromethane (DCM) or ethyl acetate.
- Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude **(1S)-1-(2-phenoxyphenyl)ethan-1-amine**.

Purification and Analytical Characterization

Rigorous purification and characterization are essential to confirm the identity, purity, and enantiomeric excess of the final product. This workflow ensures a self-validating system where each step confirms the success of the previous one.



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Caption: Workflow for the purification and characterization of the final product.

Purification Protocol

- **Column Chromatography:** The crude amine from Step 2 is purified by flash column chromatography on silica gel. A gradient elution system, for example, dichloromethane (DCM) with an increasing percentage of methanol (MeOH) containing a small amount of

triethylamine (Et_3N , ~0.5%) to prevent the amine from streaking on the acidic silica, is typically effective.

Analytical Methods

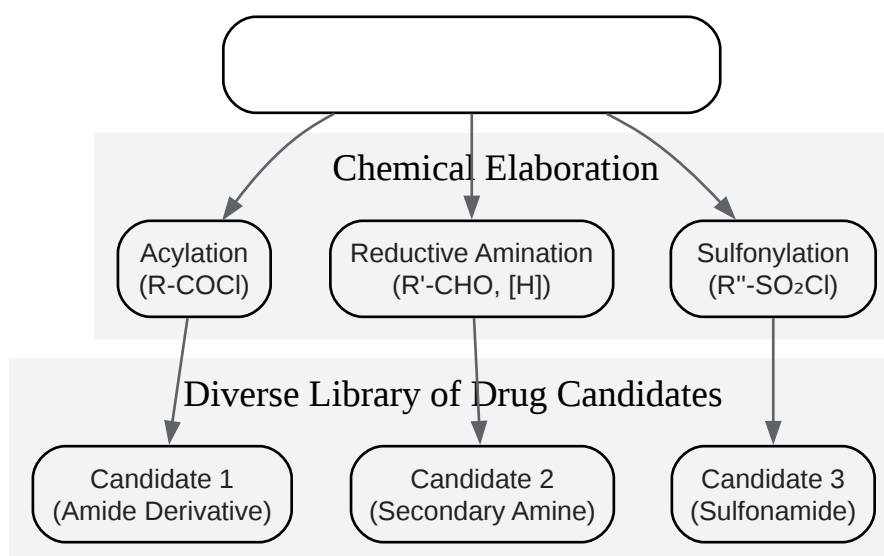
The following analytical techniques are standard for the complete characterization of the purified product.

| Technique | Purpose | Expected Results |
|--|--|---|
| ^1H and ^{13}C NMR | Structural elucidation and confirmation. | The spectra should show characteristic peaks corresponding to the aromatic protons of the two phenyl rings, the methine (CH) and methyl (CH_3) protons of the ethylamine side chain, and the amine (NH_2) protons. The number of unique carbon signals in the ^{13}C NMR should match the molecular structure. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and confirmation of elemental composition. | The measured mass should correspond to the calculated exact mass of the protonated molecule $[\text{M}+\text{H}]^+$, confirming the chemical formula $\text{C}_{14}\text{H}_{15}\text{NO}$. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess (ee). | Using a suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H), the two enantiomers should be resolved into distinct peaks. The ratio of the peak areas will determine the enantiomeric excess of the (1S) enantiomer. |
| Reverse-Phase HPLC | Assessment of chemical purity. | A single major peak should be observed, with purity typically expected to be >98% for use in further research. |

Potential Applications in Drug Discovery and Development

(1S)-1-(2-phenoxyphenyl)ethan-1-amine is not an active drug itself but rather a high-value chiral building block. Its structure, featuring a phenoxy-ethylamine scaffold, is present in numerous biologically active compounds, suggesting its utility in constructing new chemical entities with potential therapeutic value.[10]

As a Strategic Building Block: The primary amine group serves as a versatile chemical handle for further elaboration. It can be readily acylated, alkylated, or used in reductive amination reactions to build a library of diverse and more complex molecules. This is a cornerstone of modern medicinal chemistry, allowing for systematic exploration of the structure-activity relationship (SAR) of a new compound series.



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Caption: Use as a chiral building block to generate a diverse library of compounds.

Structural Analogy to Known Pharmacophores: The molecule shares structural features with compounds known to interact with central nervous system (CNS) targets. For example, the compound WB 4101, which also contains a phenoxy amine structure, exhibits high affinity for α_1 -adrenoceptors and 5-HT_{1a} receptors.[11] While direct biological activity cannot be assumed, the structural similarity suggests that derivatives of **(1S)-1-(2-phenoxyphenyl)ethan-1-amine**

could be rationally designed and screened for activity against these and other neurological targets.

Conclusion

(1S)-1-(2-phenoxyphenyl)ethan-1-amine (CAS 1019573-79-5) is a valuable chiral intermediate poised for application in advanced pharmaceutical synthesis. While specific research on this molecule is nascent, its structural attributes place it firmly within a class of compounds critical to drug discovery. This guide has provided a framework for its synthesis via a modern, enantioselective catalytic approach, outlined rigorous methods for its purification and characterization, and posited its utility as a versatile building block for creating novel chemical entities. For medicinal chemists and process development scientists, this compound represents a strategic starting point for the efficient and stereocontrolled synthesis of next-generation therapeutics.

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